molecular formula C19H25N5O B15010889 N-allyl-N-[4-(4-benzylpiperidino)-6-methoxy-1,3,5-triazin-2-yl]amine

N-allyl-N-[4-(4-benzylpiperidino)-6-methoxy-1,3,5-triazin-2-yl]amine

Cat. No.: B15010889
M. Wt: 339.4 g/mol
InChI Key: HOVSHIAZHQYTBV-UHFFFAOYSA-N
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Description

N-allyl-N-[4-(4-benzylpiperidino)-6-methoxy-1,3,5-triazin-2-yl]amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of an allyl group, a benzylpiperidine moiety, and a methoxy-substituted triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N-[4-(4-benzylpiperidino)-6-methoxy-1,3,5-triazin-2-yl]amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(4-benzylpiperidino)-6-methoxy-1,3,5-triazine with allyl amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium or copper, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-allyl-N-[4-(4-benzylpiperidino)-6-methoxy-1,3,5-triazin-2-yl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while nucleophilic substitution on the triazine ring can produce a variety of substituted triazines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-allyl-N-[4-(4-benzylpiperidino)-6-methoxy-1,3,5-triazin-2-yl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-allyl-4-(4-benzylpiperidino)-1,3,5-triazine: Similar structure but lacks the methoxy group.

    N-allyl-4-(4-benzylpiperidino)-6-chloro-1,3,5-triazine: Contains a chloro substituent instead of a methoxy group.

Uniqueness

N-allyl-N-[4-(4-benzylpiperidino)-6-methoxy-1,3,5-triazin-2-yl]amine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C19H25N5O

Molecular Weight

339.4 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)-6-methoxy-N-prop-2-enyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H25N5O/c1-3-11-20-17-21-18(23-19(22-17)25-2)24-12-9-16(10-13-24)14-15-7-5-4-6-8-15/h3-8,16H,1,9-14H2,2H3,(H,20,21,22,23)

InChI Key

HOVSHIAZHQYTBV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCC(CC2)CC3=CC=CC=C3)NCC=C

Origin of Product

United States

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